Cas no 3128-07-2 (5-Acetylvaleric acid)
5-Acetylvaleric acid Chemical and Physical Properties
Names and Identifiers
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- 5-Acetylvaleric acid
- 6-Oxoheptanoic acid
- 6-Ketoheptanoic acid~6-Oxoheptanoic acid
- C7H12O3
- 5-aceto valeric acid
- 5-Acetylpentanoic acid
- 6-ketoheptanoic acid
- 6-Oxoenanthic acid
- 6-oxo-heptanoic acid
- 6-oxyheptanoic acid
- Heptanoic acid,6-oxo
- DTXSID20953322
- SCHEMBL371528
- 6-Oxoheptanoic acid, technical grade, 90%
- J-018358
- EN300-103877
- LMFA01060015
- 6-Ketoheptanoic acid, 5-Acetylvaleric acid
- NSC-167591
- AT14509
- FT-0634685
- Q27260517
- 3128-07-2
- NS00046626
- MFCD00051479
- AKOS006223971
- CHEBI:179403
- Heptanoic acid, 6-oxo-
- 6-oxo-n-heptanoic acid
- 4U902I8QZO
- A820787
- DS-14640
- 5-Acetylvalericacid
- UNII-4U902I8QZO
- NSC167591
- EINECS 221-512-2
- NSC 167591
- CS-W008210
- 6-Oxoheptanoic acid #
- DB-048001
-
- MDL: MFCD00051479
- Inchi: 1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)
- InChI Key: IZOQMUVIDMLRDC-UHFFFAOYSA-N
- SMILES: O=C(C)CCCCC(=O)O
- BRN: 1362931
Computed Properties
- Exact Mass: 144.07900
- Monoisotopic Mass: 144.078644
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 54.4
Experimental Properties
- Color/Form: Not available
- Density: 1.059 g/mL at 25 °C(lit.)
- Melting Point: 35-37 °C (lit.)
- Boiling Point: 158-162 °C/9 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.449
- Water Partition Coefficient: Soluble in water
- PSA: 54.37000
- LogP: 1.22040
- Sensitiveness: Hygroscopic
- Solubility: Not available
5-Acetylvaleric acid Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305 + P351 + P338-P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
- Packing Group:III
- Hazard Level:8
5-Acetylvaleric acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
5-Acetylvaleric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A189790-10g |
5-Acetylvaleric Acid |
3128-07-2 | 10g |
$ 125.00 | 2022-06-08 | ||
| TRC | A189790-25g |
5-Acetylvaleric Acid |
3128-07-2 | 25g |
$ 205.00 | 2022-06-08 | ||
| TRC | A189790-50g |
5-Acetylvaleric Acid |
3128-07-2 | 50g |
$ 340.00 | 2022-06-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O135071-100g |
5-Acetylvaleric acid |
3128-07-2 | 96% | 100g |
¥3913.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O135071-25g |
5-Acetylvaleric acid |
3128-07-2 | 96% | 25g |
¥1046.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O135071-5g |
5-Acetylvaleric acid |
3128-07-2 | 96% | 5g |
¥278.90 | 2023-09-01 | |
| Apollo Scientific | OR5276-10g |
6-Oxoheptanoic acid |
3128-07-2 | 98% | 10g |
£25.00 | 2025-02-20 | |
| Apollo Scientific | OR5276-25g |
6-Oxoheptanoic acid |
3128-07-2 | 98% | 25g |
£47.00 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027939-100g |
5-Acetylvaleric acid |
3128-07-2 | 96% | 100g |
¥3840 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027939-25g |
5-Acetylvaleric acid |
3128-07-2 | 96% | 25g |
¥996 | 2024-05-24 |
5-Acetylvaleric acid Suppliers
5-Acetylvaleric acid Related Literature
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1. The chemistry of fungi. Part LIV. The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone and of (±)-3-ethyl-3-methyl-6-oxoheptanoic acidJ. N. T. Gilbert,A. J. Hannaford,K. Minami,W. B. Whalley J. Chem. Soc. C 1966 627
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2. Organic peroxides containing functional groups. Part I. The preparation and properties of some α-oxo-hydroperoxidesR. C. P. Cubbon,C. Hewlett J. Chem. Soc. C 1968 2978
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3. The formation of glutaric and succinic acids in the oxidation of cyclohexanol by nitric acidJohn R. Lindsay Smith,David I. Richards,C. Barry Thomas,Mark Whittaker J. Chem. Soc. Perkin Trans. 2 1992 605
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4. 814. Some experiments with cyclopentanonesR. M. Acheson J. Chem. Soc. 1956 4232
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5. Oxidation of α-substituted cyclohexanols by nitric acidJohn R. Lindsay Smith,C. Barry Thomas,Mark Whittaker J. Chem. Soc. Perkin Trans. 2 1993 2191
Additional information on 5-Acetylvaleric acid
Introduction to 5-Acetylvaleric Acid (CAS No: 3128-07-2)
5-Acetylvaleric acid, chemically known as pentan-2-one-4-carboxylic acid, is a significant compound in the field of organic chemistry and pharmaceutical research. With a CAS number of 3128-07-2, this compound has garnered attention due to its versatile applications and structural properties. The molecular formula, C₆H₁₀O₃, underscores its role as an acetylated derivative of valeric acid, making it a valuable intermediate in synthetic chemistry and drug development.
The chemical structure of 5-Acetylvaleric acid features a ketone group at the second carbon atom and a carboxylic acid group at the fourth carbon, which contributes to its reactivity and functionality. This unique arrangement allows it to participate in various chemical reactions, including condensation, esterification, and oxidation processes. Such properties make it a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
In recent years, 5-Acetylvaleric acid has been the subject of extensive research due to its potential applications in medicinal chemistry. One of the most promising areas is its use as a precursor in the synthesis of bioactive compounds. For instance, studies have demonstrated its role in producing derivatives that exhibit antimicrobial and anti-inflammatory properties. These findings align with the growing demand for natural product-inspired drugs, which leverage bioactive molecules derived from simpler precursors.
Moreover, the compound has shown promise in the development of enzyme inhibitors. The acetyl group and carboxylic acid moiety provide multiple sites for interaction with biological targets, making 5-Acetylvaleric acid a viable candidate for designing inhibitors targeting specific enzymes involved in metabolic pathways. Such inhibitors could potentially be used in treating metabolic disorders, highlighting the compound's therapeutic significance.
Recent advancements in computational chemistry have further enhanced the understanding of 5-Acetylvaleric acid's interactions with biological systems. Molecular docking studies have revealed that derivatives of this compound can bind effectively to enzyme active sites, suggesting their utility as scaffolds for drug design. These computational insights have accelerated the discovery process, enabling researchers to predict and optimize the properties of novel derivatives more efficiently.
The synthesis of 5-Acetylvaleric acid itself is another area of active interest. Traditional methods involve the oxidation of valeraldehyde or the decarboxylation of 4-ketovaleric acid. However, recent research has explored more sustainable approaches, such as biocatalytic methods using engineered enzymes. These green chemistry approaches not only improve yield but also reduce environmental impact, aligning with global efforts toward sustainable pharmaceutical production.
In addition to its pharmaceutical applications, 5-Acetylvaleric acid has found utility in materials science. Its ability to form stable complexes with metal ions makes it a potential candidate for developing new materials with applications in catalysis and sensor technology. Such interdisciplinary applications underscore the compound's versatility and highlight its importance beyond traditional medicinal chemistry.
The regulatory landscape for 5-Acetylvaleric acid is another critical aspect to consider. As a chemical intermediate used in pharmaceutical synthesis, it falls under strict regulatory scrutiny to ensure safety and efficacy. Compliance with Good Manufacturing Practices (GMP) and other regulatory standards is essential for manufacturers handling this compound. This ensures that all downstream products derived from 5-Acetylvaleric acid meet high-quality standards and are safe for therapeutic use.
Future research directions for 5-Acetylvaleric acid are promising and multifaceted. One area involves exploring its role in personalized medicine, where tailored derivatives could be designed to target specific genetic markers or disease profiles. Additionally, investigating its potential as a chiral building block could open new avenues in asymmetric synthesis, which is crucial for producing enantiomerically pure drugs with improved efficacy.
The compound's potential in nanotechnology is also an emerging field of study. Researchers are exploring how 5-Acetylvaleric acid can be incorporated into nanocarriers for drug delivery systems. These systems aim to enhance bioavailability and target specificity, potentially revolutionizing how drugs are administered and absorbed by the body.
In conclusion,5-Acetylvaleric acid (CAS No: 3128-07-2) is a multifaceted compound with significant implications across various scientific disciplines. Its role as a synthetic intermediate, therapeutic precursor, and material component underscores its importance in modern chemistry and pharmacology. As research continues to uncover new applications and refine synthetic methodologies,5-Acetylvaleric acid is poised to remain at the forefront of scientific innovation.
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